1-(4-Cyclopropylphenyl)sulfonylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

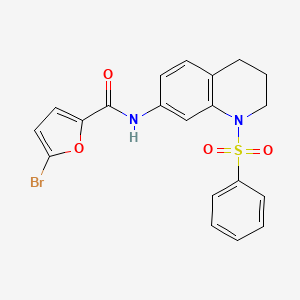

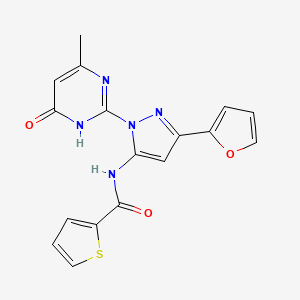

The compound 1-(4-Cyclopropylphenyl)sulfonylpiperazine is a sulfonamide derivative that has been explored in various research contexts due to its potential biological activities. Sulfonamides are known to possess a wide range of biological properties, and their synthesis has been a subject of interest in medicinal chemistry. The papers provided discuss different aspects of sulfonamide derivatives, including their synthesis, molecular structure, and chemical reactions, as well as their physical and chemical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be challenging due to the stability-reactivity properties of potential leaving groups. However, a novel method for the preparation of sulfonamides has been developed using p-nitrophenoxide as a leaving group, which reacts with a variety of amines to yield the desired sulfonamides in satisfying to very good yields . Another approach involves the reaction of 1-phenylpiperazine with different alkyl/arylsulfonyl chlorides under controlled pH conditions, using water as a reaction medium . These methods provide efficient routes to synthesize sulfonamide derivatives, including those with a cyclopropylphenyl moiety.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques. In the case of 1-arylsulfonyl-4-phenylpiperazine derivatives, the molecules were characterized by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data . These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their chemical behavior and biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the displacement reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with pyrrolidine and piperidine yield 7-(1-pyrrolidinyl)- and 7-(1-piperidinyl)-1,8-naphthyridine derivatives . These reactions are significant for the development of antibacterial agents. Additionally, cyclopropanation reactions of chiral vinyl sulfoxides with sulfur ylides have been reported to produce enantiomerically pure cyclopropane derivatives in a highly diastereoselective manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents on the phenyl ring or the piperazine moiety can affect the compound's solubility, stability, and reactivity. The enzymatic inhibition studies of 1-arylsulfonyl-4-phenylpiperazine derivatives have shown that some of these compounds are moderate inhibitors of enzymes like α-glucosidase, with compound 3e exhibiting comparatively better potency . These properties are crucial for the development of pharmaceutical agents, as they determine the compound's pharmacokinetics and pharmacodynamics.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Cytotoxic Agents

1-(4-Cyclopropylphenyl)sulfonylpiperazine derivatives have been synthesized and investigated for their potential as antioxidant and cytotoxic agents. Studies have shown that certain derivatives demonstrate promising anticancer potential against various cancer cell lines, including SK-OV3, HeLa, and HT-29, while also exhibiting significant antioxidant properties against radicals like DPPH and ABTS. The structure and substituents on these compounds play a crucial role in determining their biological effects (Patel et al., 2019).

Inhibitors for Phosphoinositide 3-Kinase γ

The sulfonylpiperazine scaffold has been utilized in the discovery and optimization of phosphoinositide 3-kinase γ inhibitors. Although some derivatives demonstrated promising in vitro activity, challenges in pharmacokinetic properties have been noted, necessitating further optimization for potential therapeutic applications (Leahy et al., 2012).

Corrosion Inhibition

1-(4-Cyclopropylphenyl)sulfonylpiperazine derivatives have been explored for their inhibitory effect on the corrosion of metals. One study demonstrates the efficiency of such a derivative in preventing corrosion of mild steel in acidic environments. The results suggest a potential application in industries where metal corrosion is a significant issue (Sumathi et al., 2016).

Antibacterial Activity

Research has also been conducted on the antibacterial activity of 1-(4-Cyclopropylphenyl)sulfonylpiperazine derivatives. Some compounds have shown significant antibacterial effects against various bacterial strains, indicating their potential as novel antibacterial agents (He et al., 2020).

Enzyme Inhibition

The derivatives of 1-(4-Cyclopropylphenyl)sulfonylpiperazine have been evaluated for their enzyme inhibition capabilities. Some studies suggest moderate inhibitory effects on enzymes like α-glucosidase, lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, highlighting their potential in developing treatments for various diseases (Abbasi et al., 2017).

Eigenschaften

IUPAC Name |

1-(4-cyclopropylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c16-18(17,15-9-7-14-8-10-15)13-5-3-12(4-6-13)11-1-2-11/h3-6,11,14H,1-2,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTODVRJJLDVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyclopropylphenyl)sulfonylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)

![3-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2529114.png)

![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2529119.png)

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2529122.png)

![3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2529126.png)

![2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile](/img/structure/B2529132.png)